

Safety and handling of 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B1527023

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde**

Introduction:

6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its fused imidazopyridine core, substituted with a reactive aldehyde and a fluorine atom, makes it a valuable precursor for synthesizing complex molecules with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group serves as a versatile handle for various chemical transformations.^[1] Notably, this compound is a key intermediate in the development of pharmaceuticals like kinase inhibitors and anxiolytic agents.^[1] Furthermore, it has been utilized in the synthesis of oxazole derivatives that exhibit potent urease inhibition, highlighting its relevance in developing treatments for conditions like peptic ulcers.^{[2][3][4]}

Given its reactive nature and application in sensitive research environments, a thorough understanding of its safety and handling properties is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle **6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde** safely and effectively. It moves beyond a simple recitation of data sheet information to explain the causality behind safety

protocols, grounded in the principles of chemical reactivity and analog-based hazard assessment.

Section 1: Compound Identification and Physicochemical Properties

A clear identification of the compound's properties is the foundation of safe handling.

Property	Value	Source
Chemical Name	6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde	[5]
CAS Number	1019020-06-4	[1] [5] [6]
Molecular Formula	C ₈ H ₅ FN ₂ O	[1] [5] [6]
Molecular Weight	164.14 g/mol	[1] [2] [6]
Appearance	Solid (form may vary)	Assumed
Purity	Typically >95%	[1]

Section 2: Hazard Assessment and GHS Classification

A critical aspect of working with novel or specialized reagents is acknowledging data gaps in safety literature. The available Safety Data Sheet (SDS) for **6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde** indicates "no data available" for GHS pictograms, signal words, and hazard statements.[\[5\]](#) This does not imply the compound is harmless; rather, it signifies a lack of comprehensive testing.

In such cases, a conservative approach rooted in analog-based hazard assessment is the most responsible course of action. We must infer potential hazards from structurally similar compounds, namely other imidazopyridine-carbaldehydes and pyridine-carbaldehydes. This proactive methodology ensures that appropriate precautions are taken.

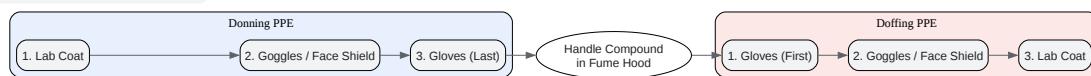
Inferred Potential Hazards Based on Structural Analogs:

Hazard Category	Potential Effect	Rationale and Analog Data Source
Acute Toxicity (Oral)	Harmful if swallowed.	Pyridine-based aldehydes are classified as harmful if swallowed.[7][8][9]
Acute Toxicity (Inhalation)	Toxic or harmful if inhaled.	Analogs are classified as toxic if inhaled and may cause respiratory irritation.[7][10][11][12]
Skin Corrosion/Irritation	Causes skin irritation; may cause an allergic skin reaction.	Imidazopyridine and pyridine aldehydes are known skin irritants.[8][10][11][13]
Serious Eye Damage/Irritation	Causes serious eye irritation or damage.	This is a common hazard for aldehydes and pyridine derivatives, classified as Category 1 or 2.[9][10][11][13]
Aquatic Toxicity	Harmful to aquatic life.	Pyridine derivatives can be toxic to aquatic environments. [7][8]

Disclaimer: This assessment is predictive and based on structural analogs. All handling procedures should reflect the highest potential hazard indicated until specific toxicological data for this compound becomes available.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Based on the analog-driven hazard assessment, stringent exposure controls are mandatory. The primary goal is to prevent any contact with the substance.


Engineering Controls:

- Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][13]
- Ventilation: Ensure the laboratory has adequate general ventilation.[10]

Personal Protective Equipment (PPE):

- Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended when handling the pure solid or concentrated solutions. Always check for breakthrough times and wash hands thoroughly after handling.[8][11]
- Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[8][11]
- Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Ensure no skin is exposed.[11]
- Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls fail.[7]

Fig 1: Recommended PPE Donning and Doffing Sequence

[Click to download full resolution via product page](#)

Fig 1: Recommended PPE Donning and Doffing Sequence

Section 4: Safe Handling and Storage Protocols

Adherence to a strict protocol minimizes risk during routine laboratory operations.

Handling Solid Compound:

- Preparation: Before retrieving the compound from storage, prepare the workspace in the fume hood. Lay down absorbent bench paper.
- Weighing: Use a tared weigh boat or glass vial. Handle the container with care to avoid creating airborne dust. Use a micro-spatula for transfers.
- Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly. Do not add the solid to a large volume of stirred solvent, which can cause splashing.
- Post-Handling: After use, decontaminate the spatula and any surfaces. Tightly close the primary container.

Storage:

- Temperature: For long-term stability, store at -20°C as recommended by some suppliers.[\[1\]](#) Other suppliers suggest storage at room temperature, sealed and dry.[\[6\]](#) To ensure maximum integrity of this valuable reagent, cold storage is the preferred method.
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air or moisture, a standard precaution for reactive aldehydes.[\[10\]\[13\]](#)
- Location: Keep in a tightly closed container in a dry, well-ventilated area, away from incompatible materials.[\[10\]](#) Store in a locked cabinet or area accessible only to authorized personnel.[\[7\]](#)

Incompatible Materials:

- Strong Oxidizing Agents: The aldehyde group can be oxidized.
- Strong Bases and Amines: Can react with the aldehyde group through condensation or other pathways.[\[2\]\[10\]](#)
- Strong Acids: May catalyze unwanted side reactions.[\[13\]](#)
- Strong Reducing Agents: Will reduce the aldehyde to an alcohol.[\[2\]](#)

Section 5: Emergency Procedures

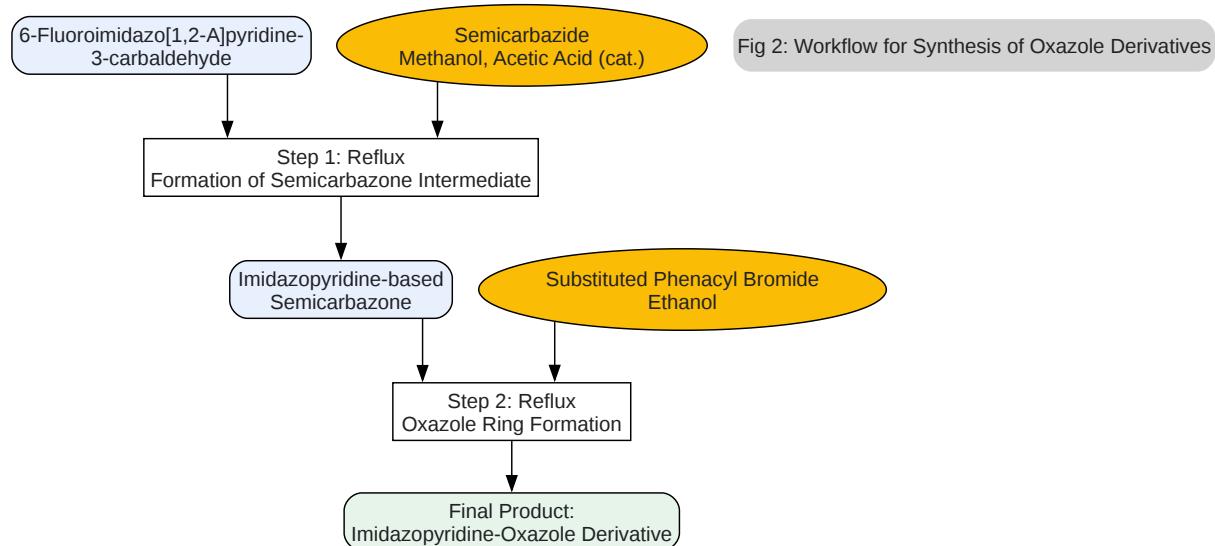
Rapid and correct responses to emergencies are critical.

First-Aid Measures: This information is consolidated from the primary SDS and analog data.[\[5\]](#) [\[7\]](#)[\[10\]](#)

Exposure Route	Action
Inhalation	Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
Skin Contact	Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures:

- Evacuate: Evacuate non-essential personnel from the area.
- Ventilate: Ensure the area is well-ventilated (if safe to do so).
- Contain: Prevent further spillage. For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[\[5\]](#)[\[10\]](#)
- Decontaminate: Clean the spill area thoroughly.


- PPE: All personnel involved in cleanup must wear appropriate PPE as described in Section 3.

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
- Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10][11]
- Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Section 6: Application Case Study: Synthesis of Imidazopyridine-Oxazole Derivatives

Understanding the compound's reactivity in a practical setting reinforces safe handling. A key application is its use as a precursor for urease inhibitors.[3][4] This involves a two-step protocol where the aldehyde is first converted to a semicarbazone, which then undergoes cyclization to form the oxazole ring.[14]

[Click to download full resolution via product page](#)

Fig 2: Workflow for the Synthesis of Imidazopyridine-Oxazole Derivatives

Experimental Protocol: This is a representative protocol based on published methods.[\[14\]](#) Researchers must adapt it based on their specific substrates and laboratory conditions.

- Step 1: Formation of Semicarbazone Intermediate a. In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve **6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde** (1.0 eq) in methanol. b. Add semicarbazide (1.1 eq) to the solution. c. Add a few drops of glacial acetic acid as a catalyst. d. Heat the reaction mixture to reflux and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Once the starting material is consumed, cool the mixture to room temperature. The intermediate product may precipitate. Collect the solid by filtration or remove the solvent under reduced pressure.

- Step 2: Formation of Oxazole Ring a. To a new flask, add the semicarbazone intermediate from Step 1 (1.0 eq) and a substituted phenacyl bromide (1.0 eq) in ethanol. b. Heat the mixture to reflux and stir for an extended period (e.g., 16 hours), monitoring by TLC.[14] c. After cooling to room temperature, remove the solvent under reduced pressure. d. The resulting solid residue can be washed and then purified by recrystallization (e.g., from ethyl acetate) or column chromatography to yield the final imidazopyridine-oxazole product.[14]

Section 7: Waste Disposal

Chemical waste must be handled responsibly to ensure personnel safety and environmental protection.

- Consult EHS: Always follow the specific waste disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department.
- Waste Streams: Unused reagent and reaction waste containing this compound should be collected in a dedicated, labeled hazardous waste container. Given the fluorine atom, this will likely be designated for a halogenated organic waste stream.
- Empty Containers: "Empty" containers may retain chemical residue. They should be rinsed with a suitable solvent (e.g., acetone or ethyl acetate), and the rinsate should be collected as hazardous waste. The decontaminated container can then be disposed of appropriately.

Conclusion

6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a powerful tool for chemical synthesis, but its potential hazards require a commensurate level of respect and caution. By understanding its reactivity, employing a conservative analog-based approach to hazard assessment, and adhering strictly to engineering controls, proper PPE usage, and established handling protocols, researchers can safely unlock its potential in the pursuit of novel therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde [myskinrecipes.com]
- 2. Buy 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | 881841-32-3 [smolecule.com]
- 3. (Open Access) Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study (2023) | Rafaqat Hussain | 2 Citations [scispace.com]
- 4. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde - CAS:1019020-06-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Safety and handling of 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1527023#safety-and-handling-of-6-fluoroimidazo-1-2-a-pyridine-3-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com